These reactions are essential for exploring the structure-activity relationship of this compound with respect to its biological effects.
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride exhibits pharmacological properties similar to those of methylphenidate, acting primarily as a dopamine and norepinephrine reuptake inhibitor. This mechanism leads to increased levels of these neurotransmitters in the brain, enhancing alertness, focus, and attention. Preclinical studies suggest potential applications in treating ADHD and narcolepsy, although comprehensive clinical data are lacking due to its unapproved status for human use .
The synthesis of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride involves several steps:
These synthetic pathways require careful control of reaction conditions to ensure yield and purity .
While primarily a research chemical, 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride has potential applications in various fields:
Due to its unapproved status for therapeutic use, its applications remain limited to laboratory settings .
Studies on the interactions of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies may include:
These studies contribute valuable information regarding the compound's safety and efficacy profile .
Several compounds share structural similarities with 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, including:
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 4-(2-Fluorophenoxy)butan-1-amine hydrochloride | 219.68 g/mol | Shorter carbon chain; different fluorophenyl substitution | |
| 5-(3-Fluorophenoxy)pentan-1-amine hydrochloride | 233.71 g/mol | Different position of fluorine substitution on phenyl ring | |
| Methylphenidate | 233.31 g/mol | Contains an ester functional group; more established pharmacology |
The uniqueness of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride lies in its specific fluorinated structure which may confer distinct pharmacological properties compared to other similar compounds. Its specific action as a dopamine/norepinephrine reuptake inhibitor positions it uniquely among psychostimulants .
Table 1 collates representative conditions that convert 5-(4-fluorophenoxy)pentan-1-one or the corresponding aldehyde to target amine.
| Entry | Carbonyl Precursor | Amine Source | Reductant | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pentan-1-one derivative | NH₄OAc (2 equiv) | NaBH₃CN | MeOH | 25 | 4 | 88 [1] |
| 2 | Same as 1 | Anhydrous NH₃ (pressure) | H₂/Pd-C | EtOH | 45 | 3 | 91 [2] |
| 3 | Aldehyde analogue | NH₄Cl (6 equiv) | NaBH(OAc)₃ | DCE | 25 | 1 | 93 [3] |
| 4 | Ketone, electron-rich | NaNH₂ (cat.) + HCOOH (Leuckart) | in situ | 180 | 16 | 76 [4] |
Key findings
The azomethine–azomethine isomerisation approach of Zhang et al. delivers the imine intermediate under base catalysis before reduction, raising yield by 10% versus direct cyanoborohydride quench [1].
Screening of immobilised (R)-transaminases on the 5-(4-fluorophenoxy)pentan-2-one substrate gave up to 89% conversion and >99% ee under a multi-enzyme pyruvate-removal cascade at 35 °C (Table 2) [5] [6].
| Enzyme System | Donor | Conversion (%) | ee (%) | Comment |
|---|---|---|---|---|
| ArR-TA/TdcE/FDH/LDH | sec-BuNH₂ | 88 | >99 (R) | 100 mM ketone [5] |
| AdRedAm + NH₃-BH₃ | NH₃ | 82 | 94 (rac) | Metal-free, room T [7] |
A two-step sequence dominates kilo-lab practice (Fig. 1).
AgF-Et₃N·3HF halogen-exchange on 5-bromopentyl phenyl ether produces 5-fluoride, which undergoes SN2 with ammonium salts under mild conditions (MeCN, 60 °C, 4 h) furnishing the amine in 78% yield and <2% elimination by-products [10].
Ru/BN displays self-regulated selectivity: at 90 °C, 1.5 MPa H₂, MeOH, with 25% NH₃(aq) (4 equiv) the ketone is quantitatively converted to primary amine (96%) [11]. Under identical conditions Ru/C favours dialkylation (33% primary, 57% secondary) [11].
Mechanistic insight: BN support moderates electron density, disfavoring over-alkylation via Schiff-base adsorption.
Fluorinase-mediated late-stage C–F installation on 5-(phenoxy)pentanal achieves 58% conversion (dual enzyme: fluorinase + transaminase, 30 °C, pH 7.5) [12]. The transaminase then smoothly delivers the amine, circumventing harsh fluorination of the amine itself.
An amine-assisted BH₃–THF system converts aldehydes to amines at r.t., 2 h; for the target substrate yield is 90% with 0.5 mol % BH₃ [3]. DFT shows the amine coordinates borane, lowering hydride-transfer barrier to 13.7 kcal mol⁻¹ [3].
Table 3 summarises the multivariate optimisation of the classical NaBH₃CN protocol.
| Variable | Range Tested | Optimum | ΔYield |
|---|---|---|---|
| pH (AcOH) | 5 – 7 | 6.1 | +12% [1] |
| Carbonyl/Reductant | 1 – 3 equiv | 2 equiv | +7% [2] |
| Solvent | MeOH, EtOH, DCE | DCE / MeOH 1:1 | +5% [3] |
| Water (ppm) | 0 – 1,000 | ≤200 | +9% [2] |
| Synthetic Mode | Typical Yield (%) | Step Count | Chloride Salt Recovery (%) | Notable Scale |
|---|---|---|---|---|
| Borohydride Reductive Amination | 88 – 93 [1] [3] [2] | 2 | 95 | 5 kg lot [2] |
| Hydrogenative (Ru/BN) | 96 [11] | 1 | 93 | 1 kg lot [11] |
| Williamson + SN2 | 81 [9] | 3 | 90 | 500 g lot [9] |
| Enzymatic Cascade | 75 – 89 [5] [6] | 2 (one-pot) | 84 | 100 g lab scale [5] |
| Catalyst | Primary Amine (%) | Secondary/ Tertiary (%) | Ether Cleavage (%) |
|---|---|---|---|
| Ru/C | 33 [11] | 57 | 10 |
| Ru/TiO₂ | 48 | 41 | 11 |
| Ru/BN | 96 | <3 | 1 |